![molecular formula C11H20N2O4S B1403463 7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide CAS No. 1419101-41-9](/img/structure/B1403463.png)
7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide
Vue d'ensemble
Description
7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide is a complex organic compound with the molecular formula C11H20N2O4S and a molecular weight of 276.35 g/mol. This compound is characterized by its bicyclic structure, which includes a thia-diazabicyclo nonane core with a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Applications De Recherche Scientifique
7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Orientations Futures
The future directions for research on “7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide” could include detailed studies on its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceutical testing could be explored .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the formation of the thia-diazabicyclo nonane core through a cyclization reaction. This can be achieved by reacting a suitable dithiol with a diamine under specific conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the sulfur atom to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the dioxide functionality.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Sulfoxides and sulfones: Formed through oxidation reactions.
Amine derivatives: Formed by removing the Boc protecting group and subsequent functionalization.
Mécanisme D'action
The mechanism of action of 7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide can be compared with other similar compounds, such as:
3,7-Diazabicyclo[3.3.1]nonane: Lacks the Boc protecting group and dioxide functionality.
3,7-Diazabicyclo[3.3.1]nonane-3,3-dioxide: Similar core structure but without the Boc group.
Thia-diazabicyclo nonane derivatives: Various derivatives with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of the Boc protecting group and the dioxide functionality, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 3,3-dioxo-3λ6-thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-4-8-6-18(15,16)7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEYYSJVWLIMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120233 | |
| Record name | 3-Thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-41-9 | |
| Record name | 3-Thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 3,3-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thia-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


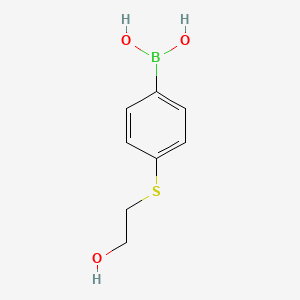
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)
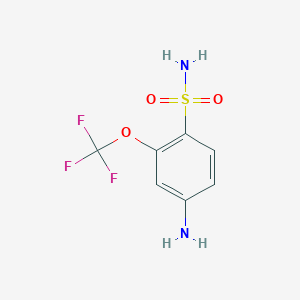
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
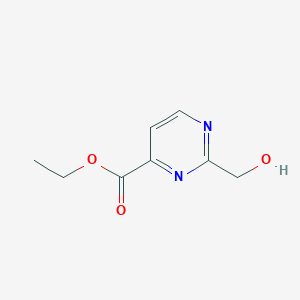
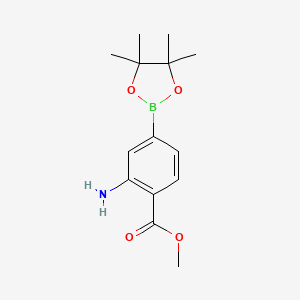

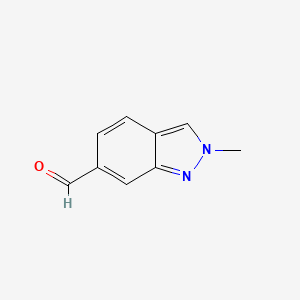
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)
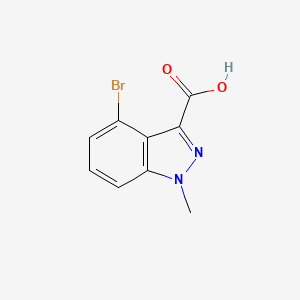


![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)

